Dimetilsulfóxido-d6

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dimethyl sulfoxide-d6 is widely used in scientific research, particularly in:

Mecanismo De Acción

Target of Action

Dimethyl Sulfoxide-d6, also known as DMSO-d6 or Deuterated DMSO, is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy .

Mode of Action

It is known to have antioxidant activity in certain biological settings . Its ability to penetrate cell membranes allows it to enhance the diffusion of other substances through the skin . This property is often utilized in topical treatments to increase the absorption of other drugs .

Biochemical Pathways

It can influence these pathways indirectly by enhancing the absorption and effectiveness of other substances that do participate in these pathways .

Pharmacokinetics

DMSO-d6 is rapidly absorbed after topical administration and is extensively distributed throughout the body . Its unique ability to penetrate cell membranes allows it to cross the blood-brain barrier, making it a useful tool in drug delivery . .

Result of Action

The primary result of DMSO-d6’s action is its ability to enhance the absorption of other substances. This can lead to increased effectiveness of drugs delivered in conjunction with DMSO-d6 . Additionally, DMSO-d6 has been credited with over 30 pharmacological properties, including anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

The action of DMSO-d6 can be influenced by environmental factors. For example, its ability to enhance the absorption of other substances can be affected by the condition of the skin, such as its hydration level . Furthermore, DMSO-d6 is a combustible liquid and should be stored away from heat, hot surfaces, open flames, and sparks .

Análisis Bioquímico

Biochemical Properties

Dimethyl Sulfoxide-d6 plays a significant role in biochemical reactions. It is known for its ability to penetrate cell membranes and micro-organisms, and cross the blood-brain barrier . This permeability allows it to be used to increase the absorption of other drugs through the skin .

Cellular Effects

Dimethyl Sulfoxide-d6 has been shown to alter the metabolic phenotype of HepG2 cells towards a more primary human hepatocyte phenotype . It has also been reported to reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .

Molecular Mechanism

It has demonstrated antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of Dimethyl Sulfoxide-d6 in copper-deficient rats is thought to occur by an antioxidant mechanism .

Temporal Effects in Laboratory Settings

Dimethyl Sulfoxide-d6 is stable, combustible, and moisture sensitive . It is absorbed rapidly after topical administration and extensively distributed throughout the body .

Dosage Effects in Animal Models

In animal models, Dimethyl Sulfoxide-d6 has been used for primary reduction of inflammation and as a vehicle for percutaneous transport of other therapeutic agents . The most common dose is 1 g/kg body weight intravenously up to a 40%-solution with a maximum duration of treatment of 5 days .

Metabolic Pathways

Dimethyl Sulfoxide-d6 is involved in the oxidation of Dimethylsulfoxide (DMS) to generate Dimethyl Sulfoxide-d6 . This process is a major sink of DMS in marine surface waters and represents an important part of the global sulfur cycle .

Transport and Distribution

Dimethyl Sulfoxide-d6 has the unique ability to penetrate intact skin and mucous membranes without affecting their integrity . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

Due to its ability to penetrate cell membranes, it is likely to be found throughout the cell .

Métodos De Preparación

Dimethyl sulfoxide-d6 is typically produced by heating dimethyl sulfoxide in heavy water (D2O) with a basic catalyst like calcium oxide. This reaction does not achieve complete conversion in one step, so the water produced must be removed and replaced with heavy water multiple times to drive the equilibrium towards the fully deuterated product . Industrial production follows similar methods, ensuring high isotopic purity through repeated cycles of reaction and purification.

Análisis De Reacciones Químicas

Dimethyl sulfoxide-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced back to dimethyl sulfide.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but typically include sulfoxides, sulfones, and dimethyl sulfide .

Comparación Con Compuestos Similares

Dimethyl sulfoxide-d6 is unique compared to other deuterated solvents due to its high boiling point and ability to dissolve both polar and nonpolar compounds. Similar compounds include:

Deuterated chloroform: Used in nuclear magnetic resonance spectroscopy but has a lower boiling point.

Deuterated methanol: Also used in nuclear magnetic resonance spectroscopy but is more volatile.

Deuterated acetonitrile: Another solvent used in nuclear magnetic resonance spectroscopy with different solubility properties

Dimethyl sulfoxide-d6 stands out due to its versatility and stability under various conditions, making it a preferred choice for many applications in scientific research.

Actividad Biológica

Dimethyl sulfoxide-d6 (DMSO-d6), a deuterated form of dimethyl sulfoxide (DMSO), is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties arise from the substitution of hydrogen atoms with deuterium, enhancing its utility in various biochemical and analytical applications. This article explores the biological activity of DMSO-d6, focusing on its role in research, safety considerations, and relevant case studies.

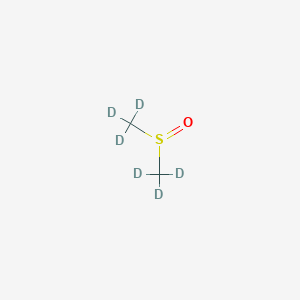

DMSO-d6 has the chemical formula . Its structure consists of a central sulfur atom bonded to two methyl groups (CD₃) and an oxygen atom, forming a sulfoxide functional group (S=O). The presence of six deuterium atoms instead of hydrogen significantly affects its NMR characteristics, making it an ideal solvent for studying molecular interactions and conformations in various biological contexts .

Applications in Biological Research

DMSO-d6 serves as a critical solvent in various biochemical studies, particularly in NMR spectroscopy. Below are some notable applications:

- NMR Spectroscopy : DMSO-d6 is extensively used to analyze the structure and dynamics of biomolecules, including peptides and proteins. Its isotopic labeling allows for clearer spectral data, facilitating the determination of molecular conformations and interactions .

- Peptide Conformation Studies : Research has demonstrated that DMSO-d6 influences peptide conformations, providing insights into their structural behavior in different chemical environments. For instance, studies on angiotensin II and other peptides have utilized DMSO-d6 to elucidate structure-activity relationships .

- Metal-Peptide Complex Studies : DMSO-d6 has been employed to investigate metal-peptide interactions, crucial for understanding bioactive conformations in analytical biochemistry. This includes studies on thymulin and other nonapeptides .

Case Studies

Several case studies illustrate the biological activity and significance of DMSO-d6:

- Thymulin Complexes : In a study investigating Zn(II)-nonapeptide complexes, DMSO-d6 was used as a solvent to explore the interactions that are vital for understanding the bioactivity of these peptides. The NMR data obtained provided insights into the conformational flexibility and functional implications of these complexes .

- Peptide Behavior Under Solvent Influence : Research examining the solvent effects on cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-) revealed how DMSO-d6 impacts peptide conformation. This study highlighted the importance of solvent choice in determining peptide behavior, which is essential for drug design .

- Dissociation Constants Estimation : A study utilized DMSO-d6 to estimate pKa values of oximes through proton chemical shifts. This application underscores its role in enhancing the accuracy of chemical analyses within pharmaceutical research contexts .

Safety Considerations

While DMSO-d6 is generally regarded as safe when handled properly, it shares some safety concerns with regular DMSO:

- Irritation Potential : DMSO-d6 can be a mild skin irritant. Appropriate personal protective equipment (PPE) should be worn during handling to mitigate risks .

- Health Effects : Long-term exposure may lead to cumulative health effects involving biochemical systems. Inhalation or prolonged skin contact can provoke sensitization reactions in some individuals .

Propiedades

IUPAC Name |

trideuterio(trideuteriomethylsulfinyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944686 | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.41 [mmHg] | |

| Record name | Dimethyl sulfoxide-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-27-1 | |

| Record name | DMSO-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl) sulphoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl] sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.